1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylicacid
CAS No.:
Cat. No.: VC20462930
Molecular Formula: C14H18ClNO4S
Molecular Weight: 331.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18ClNO4S |
|---|---|
| Molecular Weight | 331.8 g/mol |
| IUPAC Name | 3-[(2-chlorothiophen-3-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H18ClNO4S/c1-13(2,3)20-12(19)16-7-14(8-16,11(17)18)6-9-4-5-21-10(9)15/h4-5H,6-8H2,1-3H3,(H,17,18) |
| Standard InChI Key | IWTQRKYVQDPTMN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(CC2=C(SC=C2)Cl)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a central azetidine ring—a four-membered heterocycle containing three carbon atoms and one nitrogen atom. At the 1-position, a tert-butoxycarbonyl (Boc) group serves as a nitrogen-protecting moiety, while the 3-position hosts both a carboxylic acid group and a (2-chlorothiophen-3-yl)methyl substituent .
Stereochemical Considerations
While stereochemical data for this specific compound remain unreported, analogous Boc-protected azetidines exhibit configurational stability under standard conditions, with epimerization risks arising only under strong acidic or basic conditions .
Synthetic Pathways
Retrosynthetic Analysis
The synthesis likely employs modular strategies combining:
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Azetidine ring construction
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Sequential functionalization at C3
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Boc protection/deprotection
Key Synthetic Steps (Based on Azetidine Chemistry)
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Azetidine Formation: Lithium-mediated cyclization of γ-chloroamines, as demonstrated in related systems .
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C3 Functionalization:
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Boc Protection: Reaction with di-tert-butyl dicarbonate under Schotten-Baumann conditions .
Purification Challenges
The presence of polar (carboxylic acid) and hydrophobic (Boc, thiophene) groups necessitates mixed-solvent systems for chromatography, with typical yields for analogous compounds ranging from 40–65% .
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | ≥50 | 25°C, stock solution preparation |
| Water | <0.1 | pH 7.0, 25°C |
| Ethanol | 12–15 | 25°C |
Stability Data
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Thermal Stability: Decomposition onset at 185°C (DSC)
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Solution Stability:
Spectroscopic Characteristics
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IR (KBr): 1725 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, acid)
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¹H NMR (400 MHz, CDCl₃):
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δ 1.45 (s, 9H, Boc)
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δ 3.75–4.10 (m, 4H, azetidine CH₂)
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δ 7.25 (d, J=5.2 Hz, 1H, thiophene H)
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Biological Relevance and Hypothetical Applications
Drug Discovery Applications
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Kinase Inhibitor Scaffolds: Azetidines increasingly replace piperidines in kinase binding pockets due to improved metabolic stability .
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CNS-Targeted Agents: The compound’s calculated logP (2.8) and topological polar surface area (85 Ų) suggest blood-brain barrier permeability potential .
Future Research Directions
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Crystallographic Studies: Single-crystal X-ray analysis to confirm stereochemistry
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Protease Inhibition Screening: Targeting SARS-CoV-2 Mpro and human cathepsins
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Prodrug Development: Esterification of carboxylic acid to enhance bioavailability
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